molecular formula C19H22FN3O4S2 B2727884 N-[3-[2-ethylsulfonyl-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide CAS No. 851783-00-1

N-[3-[2-ethylsulfonyl-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide

Cat. No. B2727884
CAS RN: 851783-00-1
M. Wt: 439.52
InChI Key: XHGURUDDMAMADH-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, number of freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD, ACD/BCF, ACD/KOC, polar surface area, polarizability, surface tension, and molar volume . Unfortunately, these specific properties for this compound are not available in the search results.

Scientific Research Applications

Synthesis and Characterization

N-[3-[2-ethylsulfonyl-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide, and related derivatives, have been synthesized and characterized for their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. Such compounds have shown promise in various biochemical assays, indicating their potential therapeutic applications beyond their initial scope. For instance, certain derivatives exhibited significant anti-inflammatory and analgesic activities without causing notable tissue damage in liver, kidney, colon, and brain compared to controls or celecoxib. Additionally, modest inhibition of HCV NS5B RdRp activity was observed, suggesting potential utility in treating hepatitis C (Ş. Küçükgüzel et al., 2013).

Bioactivity Studies

Further bioactivity studies on new derivatives, including 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides, have highlighted their potential as carbonic anhydrase inhibitors and for their interesting cytotoxic activities. This suggests a critical avenue for anti-tumor activity studies, underscoring the compounds' versatility in therapeutic applications (H. Gul et al., 2016).

Intramolecular Substitution and Cyclization

Investigations into the intramolecular substitution and cyclization processes have facilitated the synthesis of ring-fluorinated isoquinolines and quinolines, showcasing the chemical versatility and potential pharmaceutical applications of these sulfonamide derivatives. This methodological advancement contributes to the broader understanding of sulfonamide chemistry and its relevance to drug discovery (J. Ichikawa et al., 2006).

Antimicrobial Evaluation

A novel series of pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moiety have been synthesized and evaluated for their antimicrobial activities. This research highlights the significance of sulfonamide derivatives in developing new antimicrobial agents, with some derivatives showing activities exceeding that of reference drugs. This underlines the potential of sulfonamide derivatives in addressing antimicrobial resistance (Amani M. R. Alsaedi et al., 2019).

properties

IUPAC Name

N-[3-[2-ethylsulfonyl-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O4S2/c1-3-28(24,25)22-15-9-7-8-14(12-15)18-13-19(16-10-5-6-11-17(16)20)23(21-18)29(26,27)4-2/h5-12,19,22H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHGURUDDMAMADH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CC=C3F)S(=O)(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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